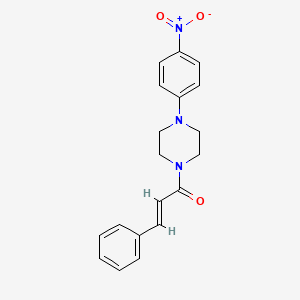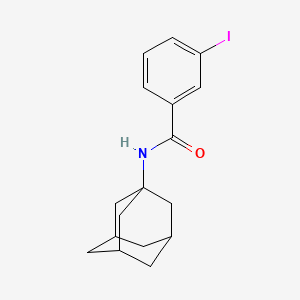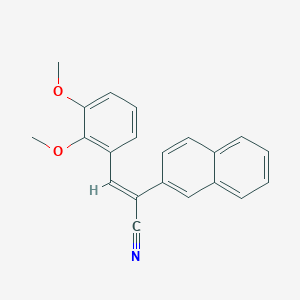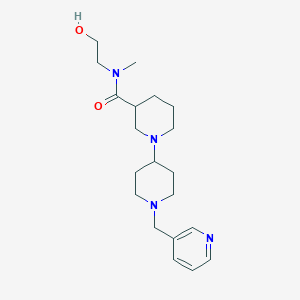
1-cinnamoyl-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cinnamoyl-4-(4-nitrophenyl)piperazine is a chemical compound that has been widely studied for its potential use in scientific research. This molecule is a piperazine derivative that has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-cinnamoyl-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of inflammatory mediators, the induction of apoptosis in cancer cells, and the modulation of glucose metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which makes it a potential therapeutic agent for inflammatory diseases. It has also been found to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, it has been found to improve glucose metabolism, which makes it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-cinnamoyl-4-(4-nitrophenyl)piperazine in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. Additionally, it has been found to be stable under various conditions, which makes it easy to handle and store. However, one of the limitations of using this molecule in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 1-cinnamoyl-4-(4-nitrophenyl)piperazine. One direction is to further explore its potential as a therapeutic agent for inflammatory diseases, cancer, and diabetes. Another direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this molecule and to optimize its synthesis method to yield higher purity and yield.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This molecule has a range of biological activities and has been found to have potential as a therapeutic agent for various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
1-Cinnamoyl-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrophenylpiperazine with cinnamoyl chloride in the presence of a base. Another method involves the reaction of 4-nitrophenylpiperazine with cinnamic acid in the presence of a coupling reagent. These methods have been optimized to yield high purity and high yield of the product.
Scientific Research Applications
1-Cinnamoyl-4-(4-nitrophenyl)piperazine has been studied extensively for its potential use in scientific research. This molecule has been found to have a range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h1-11H,12-15H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWMKKHVOTZMKW-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5363920.png)

![2,2'-methylenebis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B5363933.png)
![N-{3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5363953.png)

![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)
![2,3,6,7,8,9-hexahydro-1H,11H-cyclopenta[4,5]thieno[2,3-d]pyrido[1,2-a]pyrimidin-11-one](/img/structure/B5363977.png)

![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
![4-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-azetidinyl}pyridine](/img/structure/B5363997.png)
![ethyl 4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-1-piperidinecarboxylate](/img/structure/B5363998.png)
![2-{2-[2-(acetyloxy)-3-bromo-5-chlorophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5364011.png)
![1-{2-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-isopropylpiperazine](/img/structure/B5364017.png)
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)